molecular formula C16H12O6 B1584851 Piperoin CAS No. 4720-82-5

Piperoin

Cat. No. B1584851
CAS RN: 4720-82-5
M. Wt: 300.26 g/mol
InChI Key: BNSRFLSWNIACBZ-UHFFFAOYSA-N
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Description

Piperine is an alkaloid with a piperidine nucleus that was discovered and isolated from the fruits of Piper nigrum . It is slightly water-soluble, forms monoclinic needles, and possesses a strong pungent taste . Piperine has numerous established health effects and beneficial therapeutic properties .


Synthesis Analysis

Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor. Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal .


Molecular Structure Analysis

Piperine is a nitrogen-containing alkaloid molecule. It was first isolated in 1820 by the Danish chemist Hans Christian Orstedt; it occurs as a yellow crystalline solid (MW = 285.33 g mol −1, m.p. = 128–130 °C) poorly soluble in water and presents weak base properties .


Chemical Reactions Analysis

Piperine has been synthesized by the action of piperonoyl chloride on piperidine . Piperine forms salts only with strong acids .


Physical And Chemical Properties Analysis

Piperine is slightly water-soluble and forms monoclinic needles. It possesses a strong pungent taste . It occurs as a yellow crystalline solid (MW = 285.33 g mol −1, m.p. = 128–130 °C) poorly soluble in water and presents weak base properties .

Scientific Research Applications

Bioavailability Enhancement

Piperine, the bio-active constituent of black pepper, significantly modulates the functional activity of metabolic enzymes and drug transporters. It is known for its remarkable potential to enhance the bioavailability of various compounds, notably curcumin. The synergistic potential of curcumin with piperine has been extensively researched, highlighting its importance in increasing the systemic bioavailability of curcumin and other therapeutic agents (Balakumar et al., 2022).

Therapeutic and Medicinal Effects

Piperine exhibits a wide range of bioactive effects, including antimicrobial, immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor, and other activities. Clinical studies have demonstrated its significant antioxidant, antitumor, and drug availability-enhancing characteristics, making it a candidate for inclusion in health-enhancing medical formulations (Stojanović-Radić et al., 2019).

Anti-inflammatory and Anticancer Properties

Piperine has shown potential in inhibiting tumor cell invasion and metastasis. For example, it suppresses MMP-9 expression in human fibrosarcoma cells and inhibits tumor growth in HER2-overexpressing breast cancer cells. These findings suggest its utility as an anti-cancer drug in therapeutic strategies for various cancers (Hwang et al., 2011; Do et al., 2013).

Clinical Applications and Trials

Piperine's diverse pharmacological effects have led to its investigation in numerous clinical settings. It has been studied for its potential in treating conditions like arthritis, metabolic syndrome, diabetes, skin infections, and gastrointestinal disorders. Several clinical trials are exploring its application in cancer, neurological, respiratory, and viral diseases (Yadav et al., 2022).

Pharmacological Development

The therapeutic potential of piperine and related derivatives has been a focus of recent research. Piperine derivatives modulate the activity of targets related to neurological disorders, including epilepsy, Parkinson’s disease, depression, and pain disorders. Its role in overcoming drug resistance mechanisms by inhibiting efflux pumps is also notable (Chavarria et al., 2016).

Future Directions

Piperine has shown promise in inhibiting cancer-related molecular processes and enhancing existing treatments . These ongoing research efforts and future directions will contribute to the advancement of piperine-based therapies, paving the way for their integration into the clinical management of various diseases .

properties

IUPAC Name

1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSRFLSWNIACBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243508
Record name 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
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Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone

CAS RN

4720-82-5
Record name 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
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Record name Ethanone, 1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxy-
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Record name Piperonyloin
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Record name Piperonyloin
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Record name 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
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Record name 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE
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Synthesis routes and methods

Procedure details

A solution of piperonal (5 g) in ethanol (6.5 ml) was treated with a solution of potassium cyanide (0.5 g) in water (5 ml), then refluxed for 5 h. The resultant precipitate was filtered off, washed with water then crystallized from ethanol to give DC-0001B (2.24 g, 45%) as an off white crystalline solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the catalytic oxidation of Piperonyloin?

A: Piperonyloin can be catalytically oxidized to Piperil []. While the exact mechanism is not detailed in the provided abstract, the research suggests the use of catalysts like nitrogen dioxide for this oxidation process. This highlights the potential of Piperonyloin as a starting material for synthesizing other valuable compounds.

Q2: How does Thionyl Chloride react with Piperonyloin?

A: Research indicates that Thionyl Chloride interacts with Piperonyloin, Piperil, and Hydropiperoin, which are all catechol derivative methylene ethers []. This suggests that the methylene group in Piperonyloin's structure plays a crucial role in this reaction. Further investigation into the specific products and reaction mechanism would be interesting.

Q3: Is there any information available on the spectroscopic characterization of Piperonyloin?

A: Unfortunately, the provided abstracts do not delve into the spectroscopic data of Piperonyloin [, , ]. Further research in databases like NIST or PubChem might provide insights into its NMR, IR, and Mass Spectrometry data, which are crucial for structural characterization.

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